3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of indolizine derivatives and has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is not well understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent antioxidant activity, which can help in the prevention of various oxidative stress-related diseases. Additionally, it has been found to possess anticancer properties that can be used in the treatment of various types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile in lab experiments include its potent biological activity, ease of synthesis, and low cost. However, the limitations include its poor solubility in water and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
Several future directions can be explored in the field of medicinal chemistry with regards to 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile. These include the development of new synthetic methods that can improve the yield and purity of the compound, the exploration of its mechanism of action, and the optimization of its pharmacological properties for the treatment of various diseases. Additionally, the potential of this compound as a lead molecule for the development of new drugs can also be explored.
In conclusion, this compound is a chemical compound that has shown promising therapeutic properties in various scientific research studies. Its potential as a lead molecule for the development of new drugs can be explored further, and several future directions can be explored in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde with malononitrile followed by the reaction with cyclohexanone. The reaction is carried out in the presence of a base and a catalyst, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic properties of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile have been extensively studied in various scientific research studies. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has been found to possess anti-inflammatory properties that can be used in the treatment of various inflammatory disorders.
Eigenschaften
CAS-Nummer |
6035-09-2 |
---|---|
Molekularformel |
C18H15ClN4O |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile |
InChI |
InChI=1S/C18H15ClN4O/c19-14-6-2-1-5-12(14)10-22-11-21-16-13(9-20)15-7-3-4-8-23(15)17(16)18(22)24/h1-2,5-6,11H,3-4,7-8,10H2 |
InChI-Schlüssel |
RTWDFEVICFSTIG-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=C(C3=C2C(=O)N(C=N3)CC4=CC=CC=C4Cl)C#N)C1 |
Kanonische SMILES |
C1CCN2C(=C(C3=C2C(=O)N(C=N3)CC4=CC=CC=C4Cl)C#N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.